1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one

Description

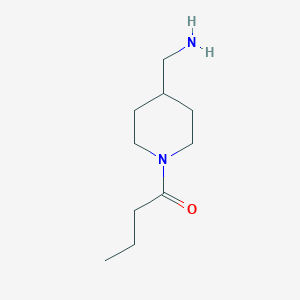

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one is a piperidine-derived compound characterized by a butanone backbone linked to a 4-(aminomethyl)piperidin-1-yl group. Its structure combines a ketone functionality with a basic amine-substituted piperidine ring, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-10(13)12-6-4-9(8-11)5-7-12/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKHSJUIHDHBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus are known to be utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents.

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect.

Biological Activity

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one is a piperidine derivative that has garnered interest for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its interactions with different biological targets, including neurotransmitter systems and enzymatic pathways.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a butanone moiety. This configuration is significant as it influences the compound's biological activity and pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Antiviral Effects : Preliminary investigations indicate that it may have antiviral properties, although further research is needed to establish its efficacy against specific viruses .

- Neuropharmacological Effects : As a piperidine derivative, it may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction could be beneficial in developing treatments for neurological disorders .

The mechanism of action of this compound involves its binding to various biological targets:

- Dipeptidyl Peptidase-4 (DPP-4) : The compound may act as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism and insulin regulation. This suggests potential applications in managing diabetes mellitus .

- Neurotransmitter Receptors : It is hypothesized that the compound interacts with dopamine and serotonin receptors, which could modulate mood and cognitive functions .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

- In Vivo Efficacy : Animal models have been utilized to assess the compound's efficacy in reducing infection rates. Mice treated with the compound showed improved survival rates compared to controls when infected with pathogenic strains .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Piperidin-4-yl)butan-1-one | Contains a carbonyl group | Different reactivity due to carbonyl presence |

| N-Methylpiperidine | Methyl substitution on nitrogen | Commonly used as a solvent or reagent |

| 4-(Aminomethyl)piperidine | Additional amine group on piperidine | Potentially enhanced biological activity |

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one exhibits a variety of biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Effects : Preliminary studies indicate possible antiviral properties, though further research is necessary to confirm efficacy against specific viruses.

- Neuropharmacological Effects : May influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which could be beneficial for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential therapeutic utility.

In Vivo Efficacy

Animal models have been employed to assess the efficacy of the compound in reducing infection rates. Mice treated with the compound exhibited improved survival rates compared to control groups when infected with pathogenic strains.

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications.

Comparison with Similar Compounds

Variations in Aryl Substituents

Compounds with modified aryl groups on the butanone backbone exhibit distinct biological activities and physicochemical properties:

Key Observations :

Piperidine Ring Modifications

The piperidine ring’s substitution pattern significantly impacts solubility, metabolism, and target engagement:

Key Observations :

Functional Group Additions

Functional groups on the butanone or piperidine alter reactivity and pharmacokinetics:

Key Observations :

Receptor Binding and Enzyme Inhibition

Antimicrobial and Antifungal Activity

- Analogs with hydroxylated aryl groups (e.g., 1-(2,6-dihydroxyphenyl)butan-1-one derivatives) showed antifungal activity against Botrytis cinerea and Fusarium spp. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.